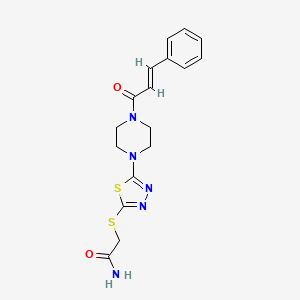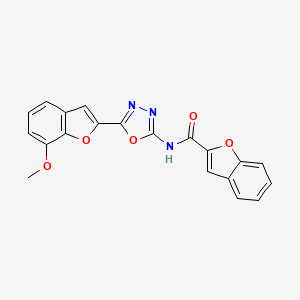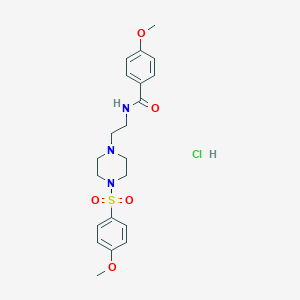
4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes. For instance, the synthesis of “4-methoxy-N- [2- (4-methylphenoxy)ethyl]benzenesulfonamide” involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2- (4-methylphenoxy)ethyl sulfonate.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively . For example, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid have been crystallized and their structures analyzed .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione” is obtained via a four-step protocol .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylate have been crystallized and their structures analyzed .
科学的研究の応用
Gastrointestinal Motility Improvement : Benzamide derivatives, including compounds similar to the one , have been synthesized and evaluated for their effect on gastrointestinal motility. They have been found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents (Sonda et al., 2004).
Dopamine D3 Receptor Affinity : Studies on the structural modification of benzamide derivatives show that they can have moderate affinity for the dopamine D3 receptor. This indicates potential applications in neuropharmacology, especially in the context of dopaminergic system modulation (Leopoldo et al., 2002).
5-HT7 Receptor Antagonism : Piperazine derivatives, closely related to the compound , have been prepared and evaluated as antagonists for the 5-HT7 receptor. This suggests potential applications in treating disorders associated with this receptor, such as depression or anxiety (Yoon et al., 2008).
HIV-1 Reverse Transcriptase Inhibition : Analogs of this compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV. This points to potential applications in antiretroviral therapy (Romero et al., 1994).
Antimicrobial Activity : Various benzamide and piperazine derivatives have been synthesized and screened for antimicrobial activities. Some compounds in this class have shown good or moderate activities against test microorganisms, indicating potential use in antimicrobial therapies (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Properties : Compounds structurally related to the given compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2), along with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
作用機序
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes .
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as blocking or activating the target, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been shown to have adequate pharmacokinetic properties .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Safety and Hazards
The safety and hazards of similar compounds have been studied . For instance, “para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine)” is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills” and is considered to have relatively insignificant abuse potential .
特性
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S.ClH/c1-28-18-5-3-17(4-6-18)21(25)22-11-12-23-13-15-24(16-14-23)30(26,27)20-9-7-19(29-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXGEGIVDDBKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)
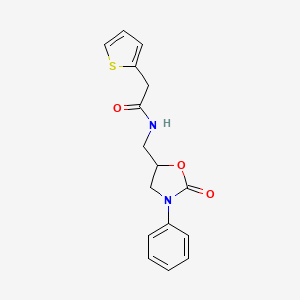
![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]but-2-enoate](/img/structure/B2718269.png)

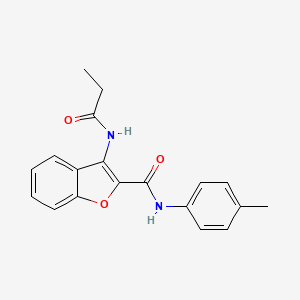
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2718274.png)
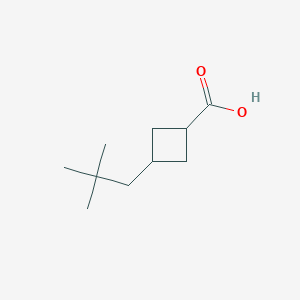
![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)
![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)
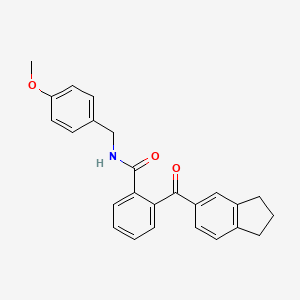
![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
